molecular formula C21H22ClN3O2S B2878076 2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177772-22-3

2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2878076
CAS No.: 1177772-22-3
M. Wt: 415.94
InChI Key: PPUWTKVIWKPOPE-UHFFFAOYSA-N
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Description

2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a thiophene-based heterocyclic compound characterized by a tetrahydropyridine ring fused with a thiophene moiety. The molecule features a 6-ethyl substituent and a 2-naphthamido group at the 2-position of the thiophene core, with a carboxamide group at the 3-position. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications . The compound’s synthesis likely involves the Gewald reaction, a common method for constructing 2-aminothiophene derivatives, followed by selective functionalization at the 2- and 6-positions .

Properties

IUPAC Name

6-ethyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S.ClH/c1-2-24-10-9-16-17(12-24)27-21(18(16)19(22)25)23-20(26)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,2,9-10,12H2,1H3,(H2,22,25)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUWTKVIWKPOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrothieno[2,3-c]pyridine ring system, followed by the introduction of the naphthamido and ethyl groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides. Key structural analogs include:

2-[3-(4-Chlorophenyl)ureido]-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride: Features a 4-chlorophenyl ureido group at the 2-position. This substitution confers strong adenosine A1 receptor allosteric modulation, though the naphthamido group in the target compound may enhance aromatic stacking interactions .

6-Benzyl-N-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride: A 6-benzyl-substituted analog with a 3-chlorobenzyl carboxamide.

Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: A second-generation anti-tubercular derivative with a perfluorobenzamido group. The ester moiety at the 3-position (vs. carboxamide in the target compound) reduces polarity, impacting solubility and metabolic stability .

Table 1: Structural and Functional Comparison

Compound 2-Substituent 6-Substituent 3-Position Key Property/Activity
Target Compound 2-Naphthamido Ethyl Carboxamide Enhanced solubility (HCl salt)
2-[3-(4-Chlorophenyl)ureido] derivative 4-Chlorophenyl ureido Ethyl Carboxamide A1 receptor modulation
6-Benzyl analog 3-Chlorobenzyl Benzyl Carboxamide Reduced conformational flexibility
Perfluorobenzamido ester Perfluorobenzamido Ethyl Ester Anti-tubercular (MIC = 0.23 μM)
Physicochemical and Pharmacological Properties
  • Solubility : Hydrochloride salts of carboxamides (e.g., target compound) exhibit superior aqueous solubility compared to free bases or ester derivatives, critical for oral bioavailability .
  • Purity Analysis : The target compound and analogs are validated using HPLC with trifluoroacetic acid (TFA)-based mobile phases, achieving ≥95% purity. Method variability (e.g., gradient duration) ensures robustness across structural analogs .
  • Substituent size and polarity at the 2-position (naphthamido vs. trifluoromethylphenyl) may alter binding kinetics .

Biological Activity

The compound 2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 524692-56-6) is a derivative of tetrahydrothieno[2,3-c]pyridine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C21H22ClN3O2S
  • Molecular Weight : 415.94 g/mol
  • CAS Number : 1177772-22-3

The compound features a tetrahydrothieno ring fused with a pyridine moiety and an amide functional group attached to a naphthalene derivative. This unique structure contributes to its diverse biological activities.

Anti-inflammatory Properties

Research has shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant anti-inflammatory effects. A study conducted by Zhang et al. (2002) demonstrated that certain derivatives could inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood. The results indicated that the compound's structural modifications could enhance its potency against inflammatory responses .

The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with inflammation. Specifically, it may inhibit the NF-kB pathway, which is crucial in the transcriptional regulation of pro-inflammatory cytokines like TNF-α .

Cytotoxicity and Selectivity

In terms of cytotoxicity, studies have indicated that while this compound shows promise in inhibiting TNF-α production, it also possesses cytotoxic effects on certain cell lines. For example, derivative modifications led to variations in cytotoxicity profiles on THP-1 cells (a human monocytic cell line), with some derivatives exhibiting significant cytotoxic effects at higher concentrations .

Summary of Biological Activity Findings

Activity TypeObservationsReference
Anti-inflammatoryInhibits TNF-α production in LPS-stimulated conditionsZhang et al., 2002
MechanismModulates NF-kB signaling pathwayZhang et al., 2002
CytotoxicityVaries with structural modifications; some derivatives have significant cytotoxic effectsZhang et al., 2020

Case Study 1: Inhibition of TNF-α Production

A study synthesized various tetrahydrothieno derivatives and evaluated their ability to inhibit TNF-α production in vitro. The results indicated that compounds with specific structural features exhibited IC50 values ranging from 5.2 μM to 19.7 μM against THP-1 cells. This suggests that structural optimization can lead to enhanced anti-inflammatory activity .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications at the benzylic position significantly influenced biological activity. For instance, a derivative with a methyl substitution showed improved TNF-α inhibition compared to its parent compound. This highlights the importance of molecular structure in determining pharmacological efficacy .

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